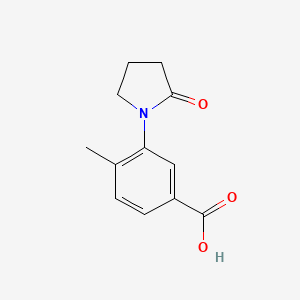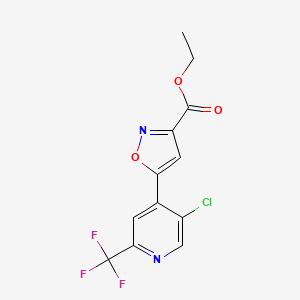
Ethyl 5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708619 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708619 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. The exact methods and conditions for its synthesis can vary, but typically involve a series of chemical reactions that require precise control of temperature, pressure, and the use of catalysts.
Industrial Production Methods: Industrial production of MFCD32708619 may involve scaling up laboratory methods to produce larger quantities. This often requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32708619 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions: Common reagents for reactions involving MFCD32708619 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving MFCD32708619 depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
MFCD32708619 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, MFCD32708619 could have potential therapeutic applications, although further research is needed to fully understand its effects. In industry, this compound may be used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD32708619 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining its effects and potential applications. The compound may bind to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to MFCD32708619 include those with similar structures or functional groups. These compounds may share some properties and applications but can also have unique characteristics that set them apart.
Uniqueness: MFCD32708619 is unique due to its specific structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
MFCD32708619 is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its importance and potential uses. Further research is needed to fully explore its capabilities and applications.
Propiedades
Fórmula molecular |
C12H8ClF3N2O3 |
|---|---|
Peso molecular |
320.65 g/mol |
Nombre IUPAC |
ethyl 5-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8ClF3N2O3/c1-2-20-11(19)8-4-9(21-18-8)6-3-10(12(14,15)16)17-5-7(6)13/h3-5H,2H2,1H3 |
Clave InChI |
ZBOFQRLVUULMJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CC(=NC=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



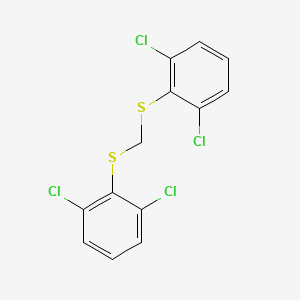
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
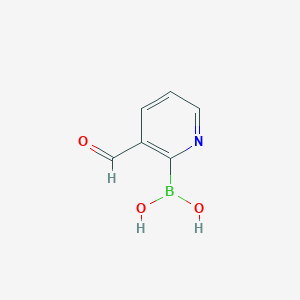
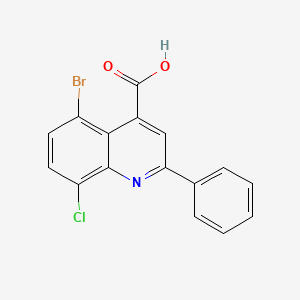
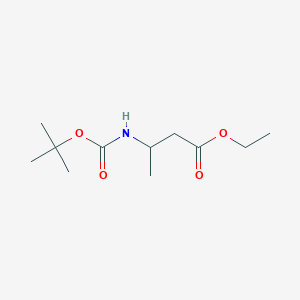
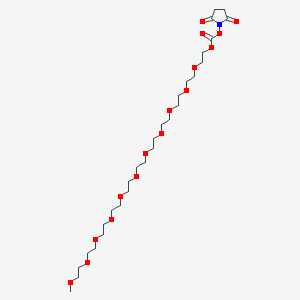
![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

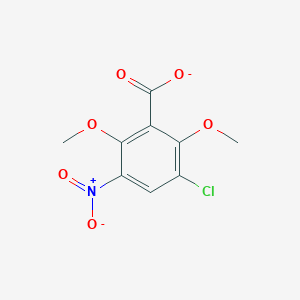
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)

